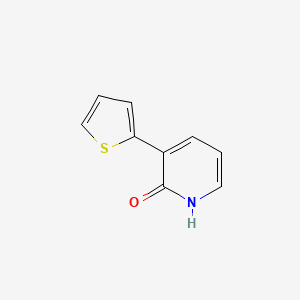

2-Hydroxy-3-(thiophen-2-YL)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-2-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-9-7(3-1-5-10-9)8-4-2-6-12-8/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAAHZBEMDRXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473719 | |

| Record name | 2-HYDROXY-3-(THIOPHEN-2-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30236-48-7 | |

| Record name | 2-HYDROXY-3-(THIOPHEN-2-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-(thiophen-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-Hydroxy-3-(thiophen-2-yl)pyridine (CAS No. 30236-48-7), also known as 3-(2-Thienyl)-2(1H)-pyridinone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes representative data and protocols from closely related analogues to provide a predictive framework for researchers. This guide covers the compound's structure, physicochemical properties, proposed synthetic methodologies, spectral analysis, and potential biological significance based on related molecular scaffolds. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Diagrams illustrating a representative synthetic workflow and a general biological screening process are included to guide further research.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group and a thiophene ring. The pyridinone core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The presence of the thiophene moiety, a common bioisostere for a phenyl ring, further enhances the potential for this compound to interact with biological targets. This guide aims to consolidate the available information on this specific molecule and provide a strong foundation for future research and development.

Chemical Properties

Detailed experimental data for this compound is scarce. The following tables summarize the available and predicted chemical properties.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | 3-(thiophen-2-yl)pyridin-2(1H)-one | N/A |

| Alternative Name | This compound | N/A |

| CAS Number | 30236-48-7 | Vendor Data |

| Molecular Formula | C₉H₇NOS | [1] |

| Molecular Weight | 177.22 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A common method for the synthesis of 3-aryl-2-pyridones involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated 2-hydroxypyridine with a suitable boronic acid. In this case, 3-bromo-2-hydroxypyridine would be coupled with thiophene-2-boronic acid.

Detailed Experimental Protocol (Representative)

This protocol is a representative example for the synthesis of a 3-aryl-2-pyridone and can be adapted for the synthesis of this compound.

Materials:

-

3-Bromo-2-hydroxypyridine (1.0 eq)

-

Thiophene-2-boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask, add 3-bromo-2-hydroxypyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

-

Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Diagram 1: Synthetic and Characterization Workflow

Caption: A representative workflow for the synthesis and characterization of this compound.

Spectral Data (Representative)

Specific spectral data for this compound is not publicly available. The following table provides expected ranges and characteristics based on analyses of similar 3-aryl-2-pyridone and thiophene-containing compounds.[2][3]

Table 2: Predicted Spectral Data

| Technique | Predicted Chemical Shifts / Frequencies | Notes |

| ¹H NMR | δ 10-12 ppm (br s, 1H, N-H/O-H) δ 7.0-8.0 ppm (m, aromatic protons) δ 6.2-6.5 ppm (t, 1H, pyridinone H-5) | The N-H/O-H proton of the pyridinone tautomer is expected to be broad and downfield. The aromatic region will show signals for the thiophene and pyridine rings. |

| ¹³C NMR | δ 160-165 ppm (C=O) δ 110-150 ppm (aromatic carbons) | The carbonyl carbon of the pyridinone ring will be significantly downfield. |

| IR | ν 3100-3300 cm⁻¹ (N-H/O-H stretch) ν 1640-1680 cm⁻¹ (C=O stretch) ν 1550-1600 cm⁻¹ (C=C stretch) | The broad N-H/O-H stretch and the strong carbonyl stretch are characteristic of the 2-pyridone structure. |

| Mass Spec. | m/z = 177.03 (M+) | Expected molecular ion peak for C₉H₇NOS. |

Biological Activity (Potential)

While there is no specific biological activity reported for this compound, the thienopyridine and pyridinone scaffolds are known to exhibit a wide range of pharmacological effects.

-

Thienopyridines: This class of compounds is well-known for its antiplatelet activity, with drugs like clopidogrel and prasugrel being prominent examples that act as P2Y₁₂ receptor antagonists.[4][5] They are prodrugs that require metabolic activation by cytochrome P450 enzymes.

-

Pyridinones: Pyridinone derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anti-HIV, and analgesic properties.[6]

Given these precedents, this compound could be a candidate for screening in assays related to platelet aggregation, as well as for antifungal, antiviral, and anticancer activities.

Diagram 2: General Biological Screening Cascade

Caption: A generalized workflow for the biological screening of a novel chemical entity.

Conclusion

This compound is a compound of interest due to its hybrid structure containing both a pyridinone and a thiophene moiety, both of which are important pharmacophores. While specific experimental data for this compound is limited, this guide provides a solid foundation for researchers by presenting its known properties, a plausible and detailed synthetic protocol, predicted spectral characteristics, and an overview of the potential biological activities based on related structures. The provided workflows for synthesis and biological screening offer a clear path for further investigation of this promising molecule. Future research should focus on the synthesis and full experimental characterization of this compound to validate the predictions made in this guide and to fully explore its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. sciforum.net [sciforum.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Hydroxy-3-(thiophen-2-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Two primary pathways are detailed: a Suzuki-Miyaura cross-coupling reaction and a Stille cross-coupling reaction. Both methods are widely used in the synthesis of biaryl compounds and offer distinct advantages. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows and reaction mechanisms to aid researchers in the successful synthesis of the target compound.

Synthesis of Precursors

The successful synthesis of 2-Hydroxy-3-(thiophen-2-yl)pyridine is contingent on the availability of key precursors. This section details the preparation of the necessary pyridine and thiophene building blocks.

Synthesis of 3-Bromo-2-hydroxypyridine

The key pyridine precursor for the proposed cross-coupling reactions is 3-Bromo-2-hydroxypyridine. It can be synthesized from 2-Amino-3-bromopyridine via a diazotization reaction followed by hydrolysis.

Experimental Protocol:

-

A solution of sodium nitrite in water is prepared and cooled to 0°C.

-

2-Amino-3-bromopyridine is dissolved in a cooled aqueous solution of sulfuric acid.

-

The sodium nitrite solution is added dropwise to the 2-amino-3-bromopyridine solution at 0°C, and the mixture is stirred for 1 hour.

-

The reaction mixture is then carefully neutralized with a sodium hydroxide solution to a pH of 7.

-

The aqueous layer is extracted with chloroform.

-

The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 3-bromo-2-hydroxypyridine as a solid.

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Role |

| 2-Amino-3-bromopyridine | C₅H₅BrN₂ | 173.01 | 12.5 | 0.072 | Starting Material |

| Sodium Nitrite | NaNO₂ | 69.00 | 24.2 | 0.35 | Diazotizing Agent |

| Sulfuric Acid | H₂SO₄ | 98.08 | 34.3 (35 mL) | 0.66 | Acid Catalyst |

| Water | H₂O | 18.02 | 350 | - | Solvent |

| Sodium Hydroxide | NaOH | 40.00 | As needed | - | Base for Neutralization |

| Chloroform | CHCl₃ | 119.38 | 600 mL | - | Extraction Solvent |

| Brine | NaCl(aq) | - | 200 mL | - | Washing Agent |

| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Table 1: Reagents and conditions for the synthesis of 3-Bromo-2-hydroxypyridine.

Thiophene Precursors

The thiophene moiety can be introduced using either a boronic acid derivative for a Suzuki coupling or an organotin compound for a Stille coupling.

-

Thiophene-2-boronic acid (for Suzuki Coupling): This reagent is commercially available from various chemical suppliers. It can also be synthesized from thiophene by lithiation with n-butyllithium followed by quenching with a trialkyl borate and subsequent acidic workup.

-

2-(Tributylstannyl)thiophene (for Stille Coupling): This organotin reagent is also commercially available. Its synthesis typically involves the reaction of 2-lithiothiophene (generated from thiophene and n-butyllithium) with tributyltin chloride.[1][2][3]

Proposed Synthesis Pathway 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between aromatic rings. This proposed pathway involves the reaction of 3-Bromo-2-hydroxypyridine with thiophene-2-boronic acid in the presence of a palladium catalyst and a base.[4][5][6][7]

Experimental Protocol (Hypothetical):

-

To a reaction vessel, add 3-Bromo-2-hydroxypyridine, thiophene-2-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or DMF) is added.

-

The reaction mixture is heated to a temperature between 80-120°C and stirred for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

| Parameter | Condition |

| Electrophile | 3-Bromo-2-hydroxypyridine (1.0 eq) |

| Nucleophile | Thiophene-2-boronic acid (1.2-1.5 eq) |

| Catalyst | Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq) |

| Base | K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq) |

| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF |

| Temperature | 100 °C |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

| Expected Yield | 60-85% (based on analogous reactions) |

Table 2: Proposed reaction conditions for the Suzuki-Miyaura cross-coupling.

Figure 1: Suzuki-Miyaura synthesis of the target compound.

Proposed Synthesis Pathway 2: Stille Cross-Coupling

The Stille coupling offers an alternative palladium-catalyzed method for C-C bond formation, utilizing an organotin reagent. This pathway would involve the reaction of 3-Bromo-2-hydroxypyridine with 2-(tributylstannyl)thiophene.[8][9][10][11][12]

Experimental Protocol (Hypothetical):

-

In a reaction vessel under an inert atmosphere, dissolve 3-Bromo-2-hydroxypyridine and 2-(tributylstannyl)thiophene in a suitable anhydrous solvent (e.g., toluene or DMF).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃).

-

The reaction mixture is heated to a temperature typically between 80-110°C and stirred for several hours.

-

Reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled and may be treated with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

-

The mixture is filtered, and the filtrate is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

Purification of the crude product is achieved by column chromatography.

| Parameter | Condition |

| Electrophile | 3-Bromo-2-hydroxypyridine (1.0 eq) |

| Nucleophile | 2-(Tributylstannyl)thiophene (1.1-1.2 eq) |

| Catalyst | Pd(PPh₃)₄ (0.02-0.05 eq) |

| Solvent | Anhydrous Toluene or DMF |

| Temperature | 90-110 °C |

| Reaction Time | 12-16 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

| Work-up | KF(aq) treatment to remove tin byproducts |

| Expected Yield | 50-80% (based on analogous reactions) |

Table 3: Proposed reaction conditions for the Stille cross-coupling.

Figure 2: Stille cross-coupling pathway to the target compound.

Overall Synthetic Workflow

The following diagram provides a high-level overview of the complete synthetic process, from commercially available starting materials to the final product.

References

- 1. biosynth.com [biosynth.com]

- 2. 2-(TRIBUTYLSTANNYL)THIOPHENE | 54663-78-4 [chemicalbook.com]

- 3. 2-(TRIBUTYLSTANNYL)THIOPHENE synthesis - chemicalbook [chemicalbook.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7)

Disclaimer: The requested CAS number 30236-48-7 did not yield any specific information in available chemical and biological databases. This technical guide focuses on the properties and activities of a closely related and well-documented compound, Bis(2-chloroethyl)amine hydrochloride , with the CAS number 821-48-7 . It is presumed that the original query may have contained a typographical error.

Executive Summary

This technical guide provides a comprehensive overview of Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7), a potent DNA alkylating agent. The document is intended for researchers, scientists, and professionals in the field of drug development. It covers the physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols associated with this compound. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Bis(2-chloroethyl)amine hydrochloride, also known as Nor-HN2, is a nitrogen mustard derivative that exhibits significant cytotoxic activity. Its primary mechanism of action involves the alkylation of DNA, leading to the formation of DNA cross-links, inhibition of DNA replication, and subsequent induction of apoptosis in rapidly dividing cells. This has made it a compound of interest in cancer research and as a precursor in the synthesis of various chemotherapeutic agents.[1]

Physicochemical Properties

Bis(2-chloroethyl)amine hydrochloride is a white to light beige crystalline powder.[2] It is soluble in water. Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 821-48-7 | |

| Molecular Formula | C₄H₁₀Cl₃N | [3] |

| Molecular Weight | 178.49 g/mol | [3] |

| Appearance | White to light beige crystalline powder | [2] |

| Melting Point | 212-214 °C | |

| Solubility | Soluble in water | [2] |

| SMILES | Cl.ClCCNCCCl | |

| InChI | 1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |

Synthesis

A common method for the synthesis of Bis(2-chloroethyl)amine hydrochloride involves the reaction of diethanolamine with thionyl chloride in a suitable solvent like dichloroethane.

Synthesis Protocol

-

Reaction Setup: In a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine to 300 mL of dichloroethane.

-

Addition of Thionyl Chloride: Slowly add 51.0 mL of thionyl chloride to the mixture. A solid suspension will form immediately.

-

Heating and Reflux: Warm the mixture to 50°C. The initial suspension will dissolve, and upon further heating to reflux, a crystalline solid will appear.

-

Reflux Period: Stir the crystalline suspension at reflux for 3 hours.

-

Quenching: Quench the reaction by adding 20 mL of methanol.

-

Isolation: Remove the solvents under vacuum to yield a white crystalline material, which is Bis(2-chloroethyl)amine hydrochloride. This method typically results in a quantitative yield.

Biological Activity and Mechanism of Action

Bis(2-chloroethyl)amine hydrochloride is a bifunctional alkylating agent that exhibits potent cytotoxicity, particularly against rapidly proliferating cells such as cancer cells.[1]

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The biological activity of Bis(2-chloroethyl)amine hydrochloride stems from its ability to form a highly reactive aziridinium ion in aqueous environments. This electrophilic intermediate readily reacts with nucleophilic sites on biological macromolecules, with DNA being the primary target.

The mechanism proceeds as follows:

-

Aziridinium Ion Formation: One of the chloroethyl arms undergoes an intramolecular cyclization, releasing a chloride ion and forming a highly reactive aziridinium cation.

-

Monofunctional Alkylation: The aziridinium ion is attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine. This results in a monofunctional adduct.

-

Cross-linking: The second chloroethyl arm can then undergo a similar cyclization and react with another guanine base on the same or opposite DNA strand, leading to intrastrand or interstrand cross-links, respectively. DNA-protein cross-links can also be formed.

-

Cellular Consequences: The formation of these DNA adducts and cross-links sterically blocks the progression of DNA polymerase and helicase, thereby inhibiting DNA replication and transcription. This leads to cell cycle arrest and the activation of DNA damage response pathways.

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cell is triggered to undergo programmed cell death, or apoptosis. This is primarily mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases.

The signaling pathway from DNA damage to apoptosis is depicted in the following diagram:

Quantitative Data

Toxicological Data

| Parameter | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 1150 mg/kg | |

| LCLo | Mouse | Inhalation | 1000 mg/m³/10min | [4] |

Experimental Protocols

The following are representative protocols for assessing the biological activity of Bis(2-chloroethyl)amine hydrochloride.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of Bis(2-chloroethyl)amine hydrochloride that inhibits the growth of a cancer cell line by 50% (IC₅₀).

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a series of dilutions of Bis(2-chloroethyl)amine hydrochloride in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with Bis(2-chloroethyl)amine hydrochloride.

-

Cell Treatment: Seed cells in a 6-well plate and treat with an apoptotic-inducing concentration of Bis(2-chloroethyl)amine hydrochloride (e.g., at its IC₅₀ concentration) for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Lysis: Harvest the cells and lyse them in a chilled cell lysis buffer on ice for 10 minutes. Centrifuge to pellet the cell debris.

-

Reaction Setup: In a 96-well black plate, add the cell lysate to a reaction buffer containing DTT and the caspase-3 substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.

-

Data Analysis: Compare the fluorescence intensity of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.

References

- 1. Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 2. Bis(2-chloroethyl)amine hydrochloride | 821-48-7 | Benchchem [benchchem.com]

- 3. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protection from cytotoxic effects induced by the nitrogen mustard mechlorethamine on human bronchial epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Profile of 2-Hydroxy-3-(thiophen-2-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies pertinent to the characterization of 2-Hydroxy-3-(thiophen-2-yl)pyridine (CAS: 30236-48-7; Molecular Formula: C₉H₇NOS). Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents predicted spectroscopic values for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, it outlines comprehensive, standardized experimental protocols for the acquisition of key spectroscopic data (¹H NMR, ¹³C NMR, MS, IR, and UV-Vis). A generalized experimental workflow for the synthesis and characterization of such a heterocyclic compound is also provided in a visual format to guide research and development efforts.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of both pyridine and thiophene moieties, which are known pharmacophores. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of this molecule in any research or drug development context. While commercially available, detailed experimental spectroscopic data for this compound is not widely published in scientific literature.[1] This guide aims to bridge this gap by providing high-quality predicted data and standardized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using advanced computational models and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 13.0 | br s | 1H | -OH (hydroxyl) |

| ~8.0 - 8.2 | dd | 1H | Pyridine H6 |

| ~7.5 - 7.7 | dd | 1H | Thiophene H5' |

| ~7.3 - 7.5 | dd | 1H | Pyridine H4 |

| ~7.1 - 7.3 | dd | 1H | Thiophene H3' |

| ~7.0 - 7.1 | t | 1H | Pyridine H5 |

| ~6.9 - 7.0 | dd | 1H | Thiophene H4' |

Predicted in DMSO-d₆. Chemical shifts are approximate and may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C2 (C-OH) |

| ~145 - 150 | C6 |

| ~140 - 145 | C2' (Thiophene) |

| ~135 - 140 | C4 |

| ~128 - 132 | C5' (Thiophene) |

| ~126 - 130 | C3' (Thiophene) |

| ~124 - 128 | C4' (Thiophene) |

| ~118 - 122 | C5 |

| ~115 - 120 | C3 |

Predicted in DMSO-d₆. Chemical shifts are approximate.

Table 3: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion Species |

| 177.02 | [M]⁺ (Molecular Ion) |

| 178.02 | [M+H]⁺ (Protonated Molecule) |

Exact mass: 177.02483

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent should ensure good solubility and minimize overlapping solvent peaks with signals of interest.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

A relaxation delay of 1-2 seconds is recommended.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high-resolution data.

-

Analysis: Introduce the sample into the ion source via direct infusion or through an LC system. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. The high-resolution data will allow for the determination of the elemental composition.

-

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for functional groups, such as O-H (hydroxyl), C=C and C=N (aromatic rings), and C-S (thiophene).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Solution-Phase UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the micromolar range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. Record the absorbance spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max), which correspond to electronic transitions within the molecule.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a novel heterocyclic compound like this compound.

Caption: Experimental workflow for synthesis and characterization.

References

A Comprehensive Guide to the Crystal Structure Analysis of 2-Hydroxy-3-(thiophen-2-YL)pyridine Analogues

Disclaimer: As of the latest data retrieval, a specific, publicly available crystal structure for 2-Hydroxy-3-(thiophen-2-YL)pyridine has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, this technical guide provides a representative and in-depth overview of the experimental and analytical methodologies that would be employed for the crystal structure analysis of this compound, based on established protocols for similar thiophene-pyridine derivatives. The quantitative data and experimental procedures are synthesized from published analyses of analogous compounds to serve as a practical reference for researchers, scientists, and drug development professionals.

Data Presentation

The crystallographic data for a novel compound are typically summarized in a standardized tabular format for clarity and direct comparison with other structures. Below are representative tables that would be generated during the crystal structure analysis of a this compound analogue.

Table 1: Representative Crystal Data and Structure Refinement Parameters. This table provides a comprehensive summary of the crystallographic data collection and refinement details.

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₇NOS |

| Formula weight | 177.22 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Å, α = 90° |

| b = 10.211(3) Å, β = 98.76(1)° | |

| c = 9.876(2) Å, γ = 90° | |

| Volume | 850.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.385 Mg/m³ |

| Absorption coefficient | 0.325 mm⁻¹ |

| F(000) | 368 |

| Crystal size | 0.30 x 0.25 x 0.20 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12 |

| Reflections collected | 8124 |

| Independent reflections | 2045 [R(int) = 0.034] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.935 and 0.906 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2045 / 0 / 110 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

Table 2: Representative Selected Bond Lengths (Å) and Angles (°). This table highlights key intramolecular geometric parameters.

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| S(1)-C(1) | 1.731(2) | C(1)-S(1)-C(4) | 92.1(1) |

| S(1)-C(4) | 1.728(2) | C(2)-C(1)-S(1) | 111.5(2) |

| O(1)-C(5) | 1.358(3) | C(1)-C(2)-C(3) | 112.3(2) |

| N(1)-C(5) | 1.345(3) | C(4)-C(3)-C(2) | 112.8(2) |

| N(1)-C(9) | 1.351(3) | C(3)-C(4)-S(1) | 111.3(2) |

| C(1)-C(2) | 1.375(3) | O(1)-C(5)-N(1) | 118.5(2) |

| C(2)-C(3) | 1.421(4) | O(1)-C(5)-C(6) | 120.3(2) |

| C(3)-C(4) | 1.371(3) | N(1)-C(5)-C(6) | 121.2(2) |

| C(3)-C(6) | 1.482(3) | C(5)-N(1)-C(9) | 123.4(2) |

| C(5)-C(6) | 1.445(4) | C(8)-C(9)-N(1) | 122.7(2) |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental procedures for the synthesis, crystallization, and structural analysis of a thiophene-pyridine derivative.

A plausible synthetic route to this compound could involve a palladium-catalyzed cross-coupling reaction, a common method for forming C-C bonds between aromatic rings.[1]

Synthesis Protocol:

-

Starting Materials: 3-Bromo-2-hydroxypyridine and 2-(tributylstannyl)thiophene.

-

Reaction Setup: To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) in anhydrous toluene, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.

-

Reagent Addition: Add 2-(tributylstannyl)thiophene (1.2 eq) to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux under a nitrogen atmosphere for 24 hours.

-

Workup: After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of KF and stirred for 1 hour. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Crystallization Protocol: Diffraction-quality single crystals are typically grown using slow evaporation techniques.[2]

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, or dichloromethane).

-

Slow Evaporation: The solution is loosely covered (e.g., with parafilm containing a few pinholes) and left undisturbed at room temperature.

-

Crystal Growth: Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals.

-

Crystal Selection: Well-formed, transparent crystals without visible defects are selected for X-ray diffraction analysis.[2]

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3][4][5][6]

Data Collection Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[2]

-

Diffractometer: Data is collected on a CCD area-detector diffractometer (e.g., Bruker APEXII) equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).[6]

-

Data Collection Strategy: The data is collected at a controlled temperature (e.g., 298 K) using a series of ω and φ scans to cover a significant portion of the reciprocal space.

-

Data Processing: The collected diffraction images are processed for cell refinement, integration, and scaling using appropriate software (e.g., SAINT). An absorption correction is applied to the data (e.g., SADABS).

Structure Solution and Refinement Protocol:

-

Structure Solution: The crystal structure is solved using direct methods with software such as SHELXS.[6]

-

Structure Refinement: The structural model is refined by full-matrix least-squares on F² using software like SHELXL.[6]

-

Atom Treatment: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

-

Validation: The final structural model is validated using tools like CHECKCIF.

Visualizations

Diagrams are essential for illustrating complex workflows and molecular interactions. The following are generated using the DOT language.

References

- 1. Pyridine-substituted hydroxythiophenes. I. Preparation of o-(2-, 3- and 4-pyridyl)-3-hydroxythiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 4. excillum.com [excillum.com]

- 5. rigaku.com [rigaku.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

Unlocking New Therapeutic Avenues: A Technical Guide to Thiophene-Pyridine Compounds and Their Molecular Targets

For Immediate Release

A deep dive into the pharmacological landscape of thiophene-pyridine derivatives reveals a wealth of potential therapeutic targets for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the core biological activities of these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to accelerate further research and development in this promising area of medicinal chemistry.

Thiophene-pyridine based molecular structures are of significant interest in drug discovery due to their diverse pharmacological activities. These heterocyclic compounds have been shown to interact with a variety of biological targets, demonstrating potential applications in oncology, inflammation, and infectious diseases. This guide serves as a comprehensive resource, consolidating current knowledge and providing practical information for advancing the therapeutic development of thiophene-pyridine derivatives.

Key Therapeutic Areas and Molecular Targets

Thiophene-pyridine compounds have demonstrated efficacy across several key therapeutic areas. Their mechanisms of action often involve the inhibition of specific enzymes or the modulation of critical signaling pathways.

Anticancer Activity: A primary focus of research on thiophene-pyridine derivatives has been their potential as anticancer agents. These compounds have been shown to inhibit various protein kinases that are crucial for tumor growth, proliferation, and survival. Key kinase targets include Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), FMS-like Tyrosine Kinase 3 (FLT3), and c-Met.[1] Some derivatives also exhibit cytotoxic activity through mechanisms such as topoisomerase inhibition.

Anti-inflammatory Effects: The anti-inflammatory properties of thiophene-pyridine compounds are often attributed to their ability to inhibit key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[2][3] By blocking these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Antimicrobial Potential: Thiophene-pyridine hybrids have shown broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[4] Some of these compounds are being investigated for their ability to overcome drug resistance. A novel approach in this area is the targeting of bacterial communication systems, such as quorum sensing, by inhibiting key regulators like the LasR protein in Pseudomonas aeruginosa.[5]

Quantitative Data Summary

The following tables summarize the biological activities of representative thiophene-pyridine and related derivatives, providing a comparative overview of their potency against various targets.

Table 1: Anticancer Activity of Thiophene-Pyridine Derivatives

| Compound ID/Series | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Pyridine derivative 70 | MDAMB-231 | Not Specified | Potent | [6] |

| Thiophene derivative 5 | A549 | Not Specified | 0.452 | [7] |

| Thiophene derivative 8e | A549 | Not Specified | 0.302 | [7] |

| Thienopyrimidine 5 | MCF-7 | Kinases | 7.301 ± 4.5 | [8] |

| Thienopyrimidine 8 | MCF-7 | Kinases | 4.132 ± 0.5 | [8] |

| Thienopyrimidine 5 | HepG-2 | Kinases | 5.3 ± 1.6 | [8] |

| Thienopyrimidine 8 | HepG-2 | Kinases | 3.3 ± 0.9 | [8] |

| Pyridine 2j | EAC | Not Specified | 54.54 | [9] |

| Thiophene 6 | EAC | Not Specified | 61.57 | [9] |

| Imidazo[1,2-a]pyridine-thiophene | FLT3-wt | FLT3 | 0.058 ± 0.0069 | [10] |

| Thienopyrimidine 5 | HT-29, MCF-7, HepG-2 | FLT3 | 32.43 ± 5.5 | [11][12] |

| Pyridone 9c | HepG-2 | Not Specified | 33.08 | [13] |

| Pyridone 9c | MCF-7 | Not Specified | 21.73 | [13] |

*EAC: Ehrlich Ascites Carcinoma

Table 2: Anti-inflammatory Activity of Thiophene-Pyridine Derivatives

| Compound ID/Series | Target | IC50 (µM) | Reference |

| Thiophene-pyrazole hybrid 8g | COX-1 | 33.46 | [13] |

| Thiophene-pyrazole hybrid 8g | COX-2 | 5.13 | [13] |

| Thiophene-pyrazole hybrid 8g | 5-LOX | 5.88 | [13] |

| Morpholinoacetamide thiophene 5b | COX-2 | 5.45 | [14] |

| Morpholinoacetamide thiophene 5b | 5-LOX | 4.33 | [14] |

| Thiophene derivative 21 | COX-2 | 0.67 | [15] |

| Thiophene derivative 21 | LOX | 2.33 | [15] |

Table 3: Antimicrobial Activity of Thiophene-Pyridine Derivatives

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |

| Pyridine derivative 2a | K. pneumoniae | 15.6 | [16] |

| Pyridine derivative 6b | P. aeruginosa | 62.5 | [16] |

| Pyridine derivative 6b | K. pneumoniae | 125 | [16] |

| Pyridine derivative 3b | MRSA | 62.5 | [16] |

| Thiophene derivative 4 | Col-R A. baumannii | 16 (MIC50) | [17] |

| Thiophene derivative 5 | Col-R A. baumannii | 16 (MIC50) | [17] |

| Thiophene derivative 8 | Col-R A. baumannii | 32 (MIC50) | [17] |

| Thiophene derivative 4 | Col-R E. coli | 8 (MIC50) | [17] |

| Thiophene 4d | E. coli | 0.007 | [18] |

| 6-thioglucosylpyridone 17 | B. subtilis | 0.007 | [18] |

| Pyrazole 6 | A. fumigatus | 0.03 | [18] |

*MIC: Minimum Inhibitory Concentration. MIC50: Minimum concentration that inhibits 50% of the screened strains. Col-R: Colistin-Resistant.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes influenced by thiophene-pyridine compounds, the following diagrams illustrate key signaling pathways and a typical experimental workflow for their evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of thiophene-pyridine compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.[4][19]

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the thiophene-pyridine compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[5]

-

MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate at 37°C for 3-4 hours.

-

Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[5]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Kinase Inhibition: FGFR2 Kinase Assay (Representative Protocol)

This protocol describes a method to measure the inhibition of FGFR2 kinase activity. Similar principles apply to other kinase assays like VEGFR-2.[20][21]

-

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate from ATP. The ADP is then converted to ATP, which is used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.[22]

-

Procedure:

-

Reaction Setup: In a 384-well plate, add 1 µL of the thiophene-pyridine inhibitor (or DMSO control), 2 µL of FGFR2 enzyme, and 2 µL of a substrate/ATP mixture.[22] The reaction buffer typically contains HEPES, MgCl₂, EGTA, and DTT.[23]

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the kinase reaction to proceed.[22][23]

-

Reaction Quenching: Stop the reaction by adding a solution containing EDTA.[23]

-

ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) that depletes the remaining ATP. Incubate for 40 minutes at room temperature.[22]

-

Luminescence Generation: Add a kinase detection reagent that converts ADP to ATP and contains luciferase/luciferin. Incubate for 30 minutes at room temperature.[22]

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

-

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[6][24][25]

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC.[1][26]

-

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the thiophene-pyridine compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[24][25]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[25]

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).[25]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[6]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[26]

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[27][28]

-

Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[29]

-

Procedure:

-

Animal Dosing: Administer the thiophene-pyridine compound to the animals (e.g., rats or mice) via a suitable route (e.g., oral or intraperitoneal) at a predetermined time before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[29]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[27][29]

-

Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[29]

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

-

Conclusion

The diverse biological activities of thiophene-pyridine compounds highlight their significant potential in the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to explore and advance these promising molecules. Future work should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to fully realize their therapeutic potential.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor activity of novel pyridine, thiophene and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 22. promega.co.uk [promega.co.uk]

- 23. FGFR1 and FGFR2 Kinase Activity Assay [bio-protocol.org]

- 24. protocols.io [protocols.io]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 27. inotiv.com [inotiv.com]

- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Hydroxy-3-(thiophen-2-YL)pyridine Interactions: A Technical Guide

Introduction

The 2-hydroxy-3-(thiophen-2-yl)pyridine scaffold is a promising heterocyclic structure in medicinal chemistry and drug discovery. While direct experimental data on the parent molecule is limited, its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuropsychiatric properties. This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the molecular interactions of this core structure, its derivatives, and their potential biological targets. It is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery.

Potential Biological Targets and Signaling Pathways

Derivatives of the this compound scaffold have been investigated for their effects on several key biological pathways implicated in various diseases. In silico modeling plays a crucial role in elucidating the potential mechanisms of action by identifying and characterizing the interactions with specific protein targets.

Oncology

In the context of cancer, derivatives of this scaffold have been explored as inhibitors of various protein kinases that are critical for tumor growth and proliferation. Key kinase families that represent potential targets include:

-

Receptor Tyrosine Kinases (RTKs): Such as Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptors (EGFRs), which are often dysregulated in cancer.

-

Non-Receptor Tyrosine Kinases: Including Janus Kinases (JAKs), which are involved in cytokine signaling pathways that can promote cancer cell survival.

-

Serine/Threonine Kinases: Such as the Vaccinia-related kinases (VRKs), which play a role in cell division and have been associated with poor prognosis in some cancers.

Neurodegenerative Disorders

The pyridine and thiophene moieties are present in compounds investigated for neuroprotective effects. A key target in this area is Acetylcholinesterase (AChE) , an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for managing the symptoms of Alzheimer's disease.

Inflammation

The anti-inflammatory potential of this compound derivatives suggests interactions with key proteins in inflammatory cascades. Potential targets include enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are central to the production of pro-inflammatory mediators. Additionally, the inhibition of signaling pathways mediated by cytokines, such as those involving Tumor Necrosis Factor-alpha (TNF-α), represents another avenue of investigation.

Quantitative Data on Derivatives

Table 1: Anticancer Activity of Selected 3-(thiophen-2-ylthio)pyridine Derivatives

| Compound | Target Kinase | IC50 (µM) | Target Cell Line | IC50 (µM) | Reference |

| Compound 22 | FGFR2 | 2.14 | HepG2 | 2.98 ± 1.11 | |

| FGFR3 | 3.56 | WSU-DLCL2 | 4.34 ± 0.84 | ||

| EGFR | 12.20 | ||||

| Janus Kinase | - | ||||

| RON | - |

Table 2: Cholinesterase Inhibition by Pyridine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Carbamate 8 | human AChE | 0.153 ± 0.016 | |

| Carbamate 11 | human BChE | 0.828 ± 0.067 |

Experimental Protocols for In Silico Modeling

A systematic in silico approach is essential to explore the therapeutic potential of this compound. The following protocols outline a general workflow from target identification to the detailed characterization of molecular interactions.

Target Identification and Prioritization

The initial step involves identifying potential protein targets. This can be achieved through a combination of ligand-based and structure-based approaches.

-

Ligand-Based Target Prediction: This method utilizes the chemical structure of this compound to screen against databases of known ligands and their corresponding targets. Web servers and software employing 2D and 3D similarity searches, as well as pharmacophore modeling, can predict a list of potential targets.

-

Structure-Based Target Prediction (Inverse Docking): If a set of potential disease-related proteins is already identified, inverse docking can be employed. Here, this compound is docked against a library of protein binding sites to identify those with the most favorable binding energies.

-

Literature and Database Mining: Searching databases such as ChEMBL, PubChem, and the Protein Data Bank (PDB) for similar scaffolds and their documented biological activities can provide valuable leads for potential targets.

Molecular Docking

Once potential targets are identified, molecular docking is performed to predict the binding mode and estimate the binding affinity of this compound to the target protein's active site.

-

Preparation of the Ligand: The 3D structure of this compound is generated and optimized using a suitable force field (e.g., MMFF94). Correct protonation states at physiological pH are assigned.

-

Preparation of the Protein: The crystal structure of the target protein is obtained from the PDB. Water molecules and co-ligands not essential for binding are removed. Hydrogen atoms are added, and charges are assigned. The binding site is defined based on the co-crystallized ligand or through binding pocket prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to sample different conformations and orientations of the ligand within the binding site. The poses are scored based on a scoring function that estimates the binding free energy.

-

Analysis of Results: The top-ranked poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted protein-ligand complex and to gain a more dynamic understanding of the interactions, MD simulations are performed.

-

System Setup: The best-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Parameterization: Force field parameters for the ligand are generated if they are not already available.

-

Minimization and Equilibration: The system is first energy-minimized to remove steric clashes. This is followed by a series of equilibration steps (e.g., NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

-

Production Run: A long-duration MD simulation (typically in the nanosecond to microsecond range) is performed to generate a trajectory of the system's atomic motions over time.

-

Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of key intermolecular interactions observed in docking. Binding free energy can also be calculated using methods like MM/PBSA or MM/GBSA.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. While experimental characterization of the parent molecule is ongoing, in silico modeling provides a powerful and efficient means to explore its potential biological targets and understand its molecular interactions. The workflows and methodologies outlined in this guide offer a robust framework for researchers to investigate this and similar heterocyclic compounds, thereby accelerating the process of drug discovery and development. The multi-target potential of this scaffold, suggested by the diverse activities of its derivatives, underscores the importance of a comprehensive computational approach to fully elucidate its therapeutic promise.

An In-depth Technical Guide to the Discovery and Synthesis of Novel Thienopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thienopyridine core is a versatile scaffold that has given rise to a diverse range of biologically active molecules. From well-established antiplatelet agents to emerging anticancer and anti-inflammatory candidates, the unique structural and electronic properties of thienopyridines make them a privileged motif in medicinal chemistry. This technical guide provides an in-depth overview of the discovery and synthesis of novel thienopyridine derivatives. It details the synthetic methodologies, experimental protocols for biological evaluation, and the signaling pathways modulated by these compounds. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding of this important class of heterocyclic compounds.

Introduction to Thienopyridine Derivatives

Thienopyridines are bicyclic heterocyclic compounds containing a thiophene ring fused to a pyridine ring. This fusion can occur in several isomeric forms, with the thieno[3,2-c]pyridine and thieno[2,3-b]pyridine cores being particularly prominent in medicinal chemistry. The thienopyridine scaffold has been successfully exploited to develop drugs targeting a variety of biological processes.

The most well-known application of thienopyridines is in the field of cardiovascular medicine. Ticlopidine and clopidogrel are widely prescribed antiplatelet agents that function as irreversible antagonists of the P2Y12 receptor, a key player in ADP-mediated platelet aggregation.[1] These compounds are prodrugs, requiring metabolic activation in the liver to exert their therapeutic effect.[1]

Beyond their antiplatelet activity, recent research has unveiled the potential of novel thienopyridine derivatives in oncology. Scientists have developed thienopyridines that exhibit potent inhibitory activity against various protein kinases implicated in cancer progression, including Pim-1, c-Met, FLT3, and RON.[2][3][4][5] Furthermore, some derivatives have been shown to interfere with tubulin polymerization, a critical process in cell division, highlighting their potential as antimitotic agents. This guide will delve into the synthesis and biological evaluation of these newer classes of thienopyridine derivatives.

Synthesis of Thienopyridine Derivatives

The synthesis of the thienopyridine core and its derivatives can be achieved through several strategic approaches. A common and versatile method is the Gewald reaction, which allows for the construction of the thiophene ring.

General Synthetic Workflow

The discovery and development of novel thienopyridine derivatives typically follow a structured workflow, beginning with the synthesis of a core scaffold, followed by diversification and biological evaluation.

Experimental Protocols for Synthesis

This protocol describes a typical Gewald reaction to form a 2-aminothiophene, which can then be further modified to create various thienopyridine derivatives.

-

Step 1: Knoevenagel Condensation. To a solution of a ketone (1.0 eq) and an α-cyanoester (1.0 eq) in ethanol, add a catalytic amount of a base (e.g., piperidine or triethylamine). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Step 2: Thiophene Ring Formation. To the reaction mixture from Step 1, add elemental sulfur (1.1 eq). Heat the mixture to reflux for 2-4 hours.

-

Step 3: Work-up and Purification. Cool the reaction mixture to room temperature and pour it into ice-water. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography to yield the 2-aminothiophene derivative.

This multi-step synthesis illustrates the preparation of the well-known antiplatelet drug, ticlopidine.[6]

-

Step 1: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This key intermediate can be synthesized in a four-step sequence starting from thiophene, with an overall yield of approximately 62%.[6]

-

Step 2: N-Alkylation. To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in a suitable solvent such as THF, add a strong base like sodium hydride (1.1 eq) at 0 °C. After stirring for 30 minutes, add 1-chloro-2-(chloromethyl)benzene (1.05 eq). Allow the reaction to warm to room temperature and stir for 1.5 hours.

-

Step 3: Work-up and Purification. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford ticlopidine. The reported yield for this final step is 78%.[6]

Biological Activity and Signaling Pathways

Novel thienopyridine derivatives have shown promise in targeting various signaling pathways implicated in disease, particularly in oncology.

Inhibition of P2Y12 Receptor Signaling

The classical mechanism of action for thienopyridines like clopidogrel is the irreversible inhibition of the P2Y12 receptor on platelets. This prevents ADP from binding, which in turn inhibits the activation of the GPIIb/IIIa receptor and subsequent platelet aggregation.

Anticancer Activity via Kinase Inhibition

Many recently developed thienopyridine derivatives function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and apoptosis resistance.[2]

c-Met and RON are receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth, metastasis, and angiogenesis.[3][5]

Quantitative Data Summary

The biological activity of novel thienopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. The following tables summarize representative data for different classes of thienopyridine derivatives.

Table 1: Anticancer Activity of Thienopyridine Derivatives

| Compound ID | Target | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 1g | Unknown | HepG2 | Cell Proliferation | 0.016 | [7] |

| 15f | RON Kinase | KM12C | Cell Proliferation (MTS) | 0.007 | [8] |

| 15f | RON Kinase | HT29 | Cell Proliferation (MTS) | 0.609 | [8] |

| 7a | Pim-1 Kinase | - | Kinase Inhibition | 1.18 | [2] |

| 7c | Pim-1 Kinase | - | Kinase Inhibition | 1.38 | [2] |

| 10 | c-Met Kinase | A549 | Cell Viability (MTT) | 0.005 | [9] |

| 10 | c-Met Kinase | Hela | Cell Viability (MTT) | 2.833 | [9] |

| 10 | c-Met Kinase | MCF-7 | Cell Viability (MTT) | 13.581 | [9] |

Table 2: Antiplatelet Activity of Thienopyridine Prodrugs

| Compound ID | Dose (mg/kg) | Platelet Aggregation Inhibition (%) | Reference |

| 5c | 3 | ~95 | [10] |

| 5i | 3 | ~95 | [10] |

| Clopidogrel | 3 | < 20 | [10] |

| Prasugrel | 3 | ~95 | [10] |

Detailed Experimental Protocols for Biological Evaluation

Protocol 5.1: Cell Viability Assay (MTT/MTS)

This protocol is used to assess the cytotoxic or cytostatic effects of thienopyridine derivatives on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the thienopyridine derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

-

Solubilization and Measurement: If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using a suitable software.

Protocol 5.2: In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of thienopyridine derivatives on a specific kinase.

-

Reaction Setup: In a microplate, combine the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and the thienopyridine derivative at various concentrations in a kinase buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period.

-

Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or luminescence-based assays (e.g., ADP-Glo™), which measure the amount of ADP produced.

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 5.3: P2Y12 Receptor Binding Assay

This radioligand binding assay is used to assess the affinity of thienopyridine derivatives for the P2Y12 receptor.

-

Membrane Preparation: Prepare cell membranes from cells expressing the human P2Y12 receptor.

-

Binding Reaction: In a microplate, incubate the cell membranes with a radiolabeled P2Y12 antagonist (e.g., [3H]2MeSADP) and varying concentrations of the test compound.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 25°C).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki (inhibitory constant) or IC50 value.

Conclusion

The thienopyridine scaffold continues to be a rich source of novel therapeutic agents. While its role in antiplatelet therapy is well-established, the discovery of derivatives with potent anticancer and other biological activities opens up new avenues for drug development. The synthetic strategies and biological evaluation protocols detailed in this guide provide a framework for researchers to design, synthesize, and characterize new thienopyridine derivatives with improved efficacy and novel mechanisms of action. The continued exploration of this versatile chemical space holds significant promise for addressing unmet medical needs.

References

- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of thienopyrimidine-based FLT3 inhibitors from the structural modification of known IKKβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Hydroxy-3-(thiophen-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract